CP 376395 CP 376395 CP 376,395 is an antagonist of corticotropin-releasing factor (CRF) receptor 1 (CRF1; IC50 = 5.1 nM). It inhibits adenylate cyclase activity stimulated by ovine CRF in rat cerebral cortex and at human CRF1 receptors. CP 376,395 (17.8 mg/kg) inhibits CRF-induced increases in the acoustic startle response in rats. It increases the percentage of open arm entries and time spent in the open arms of the elevated plus maze in mice when administered via intramedial prefrontal cortical injection at doses of 1.5 and 3 nmol. CP 376,395 (10 mg/kg) reduces ethanol consumption in rats trained on an intermittent access schedule. It increases pulmonary ventilation in rats under normocapnic and hypercapnic conditions when injected into the locus coeruleus at a dose of 5 nmol/0.1 μl.
Potent and selective CRF1 receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 175140-00-8
VCID: VC0006401
InChI: InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23)
SMILES: CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Molecular Formula: C21H30N2O
Molecular Weight: 326.5 g/mol

CP 376395

CAS No.: 175140-00-8

Cat. No.: VC0006401

Molecular Formula: C21H30N2O

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

CP 376395 - 175140-00-8

Specification

CAS No. 175140-00-8
Molecular Formula C21H30N2O
Molecular Weight 326.5 g/mol
IUPAC Name 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine
Standard InChI InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23)
Standard InChI Key VIZBSVDBNLAVAW-UHFFFAOYSA-N
SMILES CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Canonical SMILES CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C

Introduction

Chemical and Pharmacological Profile of CP 376395

CP 376395 is a small-molecule antagonist distinguished by its high affinity for CRF1 receptors. Its chemical structure features a pyridinamine core substituted with mesityloxy and alkyl groups, contributing to its unique binding characteristics .

Structural and Physicochemical Properties

The compound’s molecular weight is 362.94 g/mol, with the formula C21H30N2OHCl\text{C}_{21}\text{H}_{30}\text{N}_{2}\text{O} \cdot \text{HCl}. Key physicochemical properties include:

PropertyValueSource
Molecular Weight362.94 g/mol
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds6
Solubility<18.15 mg/mL in water
CAS Number1013933-37-3

The SMILES notation CCC(CC)Nc1cc(C)nc(Oc2c(C)cc(C)cc2C)c1C and InChIKey VIZBSVDBNLAVAW-UHFFFAOYSA-N further define its structural topology .

Receptor Binding and Selectivity

CP 376395 binds CRF1 receptors with a Ki of 12 nM, compared to >10,000 nM for CRF2, indicating over 800-fold selectivity . This selectivity arises from its interaction with an allosteric site on CRF1, as opposed to the orthosteric site used by endogenous ligands like CRF and urocortin 1 . Crystallographic studies (PDB: 4K5Y, 4Z9G) reveal that Tyr356 in transmembrane helix 6 (TM6) adopts a conformation critical for forming a bottleneck that stabilizes CP 376395 within CRF1’s binding pocket . In CRF2, the absence of this bottleneck allows faster antagonist dissociation, explaining the compound’s selectivity .

Mechanism of Action and Signaling Modulation

Impact on Intracellular Signaling

CRF1 activation typically stimulates cAMP production, ERK1/2 phosphorylation, and inositol phosphate (IP1) accumulation. CP 376395 preferentially inhibits cAMP and ERK pathways over IP1, highlighting biased antagonism . For example, in CRF2-expressing cells, CRF fails to induce IP1 accumulation, whereas urocortin 1 activates all three pathways . This ligand-dependent signaling bias underscores the complexity of CRF receptor pharmacology and CP 376395’s nuanced mechanism.

Preclinical Research Findings

In Vivo Efficacy in Stress and Anxiety Models

Intravenous administration of CP 376395 (3–10 mg/kg) attenuates CRF-induced HPA axis activation in rodents, reducing plasma adrenocorticotropic hormone (ACTH) and corticosterone levels . Oral dosing (30 mg/kg) similarly blunts stress-induced behaviors in the elevated plus maze and forced swim test, implicating CRF1 in anxiety and depression pathways . Notably, CP 376395’s effects are absent in CRF1 knockout mice, confirming receptor specificity .

Neurochemical and Behavioral Insights

Microinjection studies into the bed nucleus of the stria terminalis (BNST) reveal that CRF1 antagonism by CP 376395 reduces both anxiety-like behavior and pain sensitization, suggesting overlapping neural circuits . In cocaine self-administration models, chronic social stress increases drug intake, an effect reversed by CP 376395, implicating CRF1 in stress-induced addiction relapse .

Clinical Development and Challenges

Barriers to Therapeutic Use

  • Selectivity vs. Off-Target Effects: While CP 376395’s CRF1 selectivity is robust, off-target interactions with monoamine transporters or ion channels remain unexplored.

  • Blood-Brain Barrier Penetration: Despite oral activity, its brain bioavailability is suboptimal, necessitating structural analogs with improved pharmacokinetics .

  • Ligand Bias and Functional Selectivity: The clinical implications of CP 376395’s signaling bias (e.g., cAMP vs. IP1 inhibition) are unclear, warranting further study .

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